1-Phenyl-3-(2-phenylphenyl)urea
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Overview
Description
1-Phenyl-3-(2-phenylphenyl)urea is an organic compound with the molecular formula C19H16N2O It is a derivative of urea, where the hydrogen atoms are replaced by phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(2-phenylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of aniline with 2-phenylphenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
C6H5NH2+C6H5C6H4NCO→C6H5NHCONHC6H5C6H4
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-phenylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Halogenated or otherwise substituted phenyl urea derivatives.
Scientific Research Applications
1-Phenyl-3-(2-phenylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Phenyl-3-(2-phenylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The urea moiety can form hydrogen bonds with biological targets, stabilizing the compound’s interaction with these targets.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-phenylphenyl)urea: Similar structure but with the phenyl group in a different position.
1-Phenyl-3-(2-chlorophenyl)urea: Contains a chlorine substituent, which can alter its reactivity and biological activity.
1-Phenyl-3-(2-methylphenyl)urea: Contains a methyl group, affecting its physical and chemical properties.
Uniqueness
1-Phenyl-3-(2-phenylphenyl)urea is unique due to the specific positioning of the phenyl groups, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
13114-83-5 |
---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-phenyl-3-(2-phenylphenyl)urea |
InChI |
InChI=1S/C19H16N2O/c22-19(20-16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H2,20,21,22) |
InChI Key |
IACBBFNHQOQMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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